molecular formula C18H21BO3 B6321075 2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-04-7

2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6321075
CAS No.: 2096995-04-7
M. Wt: 296.2 g/mol
InChI Key: BUXGGYGUCPWDNT-UHFFFAOYSA-N
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Description

2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a methoxy group and a dioxaborinane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-methoxybiphenyl with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-methoxybiphenyl is reacted with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The biphenyl core can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybiphenyl derivatives.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The biphenyl core allows for π-π interactions with aromatic residues in proteins, while the dioxaborinane ring can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybiphenyl: A simpler biphenyl derivative with similar structural features.

    4-Methoxyphenylboronic acid: Contains a boronic acid group similar to the dioxaborinane ring.

    Biphenyl: The parent compound of the biphenyl derivatives.

Uniqueness

2-(4-Methoxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both a methoxy-substituted biphenyl core and a dioxaborinane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-methoxy-5-phenylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO3/c1-18(2)12-21-19(22-13-18)16-11-15(9-10-17(16)20-3)14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXGGYGUCPWDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160819
Record name 1,3,2-Dioxaborinane, 2-(4-methoxy[1,1′-biphenyl]-3-yl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096995-04-7
Record name 1,3,2-Dioxaborinane, 2-(4-methoxy[1,1′-biphenyl]-3-yl)-5,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096995-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborinane, 2-(4-methoxy[1,1′-biphenyl]-3-yl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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